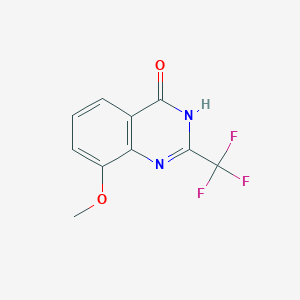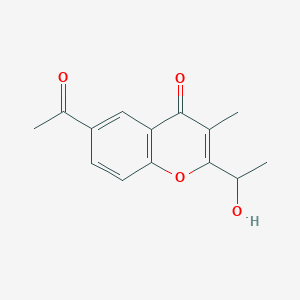
6-Acetyl-2-(1-hydroxyethyl)-3-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subset of the benzopyran family. Chromenones are known for their diverse biological activities and are found in various natural products and synthetic derivatives . This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a methyl group attached to the chromenone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors using Kabbe condensation with acetone, yielding the desired compound in significant yield . The reaction conditions typically involve the use of a base catalyst and controlled temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Formation of an alcohol.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other chromenones and benzopyran derivatives, such as:
- 4-chromanone
- 2H-chromene
- 3-chromanone
- Chromone
Uniqueness
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, hydroxyethyl, and methyl groups makes it a valuable compound for various research applications and potential therapeutic uses .
特性
CAS番号 |
90892-26-5 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
6-acetyl-2-(1-hydroxyethyl)-3-methylchromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-7-13(17)11-6-10(8(2)15)4-5-12(11)18-14(7)9(3)16/h4-6,9,16H,1-3H3 |
InChIキー |
ISGSAMMAAKATCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




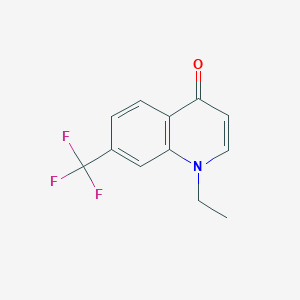
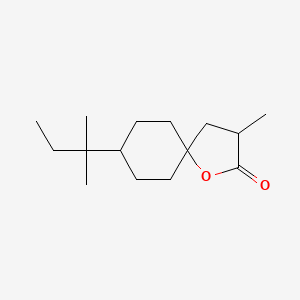

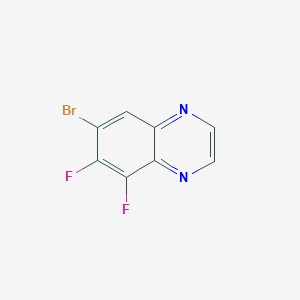

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

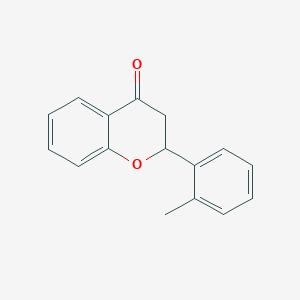
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
